

# Application Note: Quantitative Analysis of Proscaline using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: *Proscaline*

Cat. No.: *B1283602*

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## Abstract

This application note presents a detailed protocol for the identification and quantification of **Proscaline** (4-propoxy-3,5-dimethoxyphenethylamine) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **Proscaline** is a psychedelic phenethylamine, and robust analytical methods are crucial for its monitoring in forensic, clinical, and research settings.[1] The described method, which includes a derivatization step to enhance analyte volatility and thermal stability, offers high sensitivity and specificity.[2][3] This protocol is intended for researchers, scientists, and drug development professionals.

## Introduction

**Proscaline** is a synthetic psychoactive substance belonging to the phenethylamine class, structurally related to mescaline.[1][4] As a compound of interest in toxicological screening and forensic investigations, a reliable and validated analytical method is essential for its unambiguous identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the detection of phenethylamines.[5][6] However, due to the presence of a primary amine group, derivatization is often required to improve chromatographic peak shape and prevent on-column degradation.[2][7] This application note provides a comprehensive GC-MS protocol for **Proscaline** analysis, including sample preparation, derivatization, and instrument parameters.

## Experimental Protocol

### Materials and Reagents

- **Proscaline** hydrochloride analytical standard (purity  $\geq 98\%$ )[8][9]
- Internal Standard (IS), e.g., 3,4-methylenedioxypylamphetamine (MDPA)
- Methanol (HPLC grade)
- Ethyl acetate (ACS grade)
- Heptafluorobutyric anhydride (HFBA) or other suitable acylating agent
- Sodium borate buffer (0.1 M, pH 9.0)
- Deionized water
- Nitrogen gas, high purity

### Standard and Sample Preparation

#### 2.1. Standard Solution Preparation

- Prepare a primary stock solution of **Proscaline** (1 mg/mL) in methanol.
- Prepare a working standard solution (10  $\mu\text{g/mL}$ ) by diluting the stock solution with methanol.
- Prepare an internal standard stock solution (1 mg/mL) and a working solution (10  $\mu\text{g/mL}$ ) in methanol.
- Store all solutions at  $-20^{\circ}\text{C}$  when not in use.[7]

#### 2.2. Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for aqueous samples such as urine or diluted oral fluid.

- To 1 mL of the sample, add 10  $\mu\text{L}$  of the internal standard working solution (100 ng).
- Add 1 mL of 0.1 M sodium borate buffer (pH 9.0) and vortex for 30 seconds.

- Add 3 mL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean glass tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

## Derivatization

- To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.
- Cap the vial and heat at 70°C for 20 minutes.
- After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

## GC-MS Instrumentation and Conditions

- Gas Chromatograph: Agilent 7890A GC system or equivalent
- Mass Spectrometer: Agilent 5975C Mass Selective Detector or equivalent
- Injector: Splitless mode, 250°C
- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[10]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
  - Initial temperature: 100°C, hold for 1 minute
  - Ramp: 15°C/min to 280°C
  - Hold: 5 minutes at 280°C

- MS Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

## Data Presentation

The following table summarizes the expected quantitative data for the HFB-derivatized **Proscaline**.

Analyte	Retention Time (min)	Quantitation Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Proscaline-HFB	~10.5	224	435	208
MDPA-HFB (IS)	~9.8	190	389	162

Note: Retention times and mass fragments are illustrative and should be confirmed with an analytical standard on the specific instrument used. The mass-to-charge ratios for **Proscaline** are based on its molecular structure and common fragmentation patterns of acylated phenethylamines.

## Visualization

### Experimental Workflow

The following diagram illustrates the complete workflow from sample receipt to data analysis.

Caption: Experimental workflow for the GC-MS analysis of **Proscaline**.

## Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of **Proscaline**. The protocol, which includes a liquid-liquid extraction and a heptafluorobutyric anhydride derivatization step, is suitable for the sensitive and specific quantification of

**Proscaline** in various matrices. This method can be readily implemented in forensic, clinical, and research laboratories for the routine monitoring of this psychoactive substance.

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